molecular formula C8H8O2 B14445184 Bicyclo[4.2.0]oct-3-ene-2,5-dione CAS No. 77627-56-6

Bicyclo[4.2.0]oct-3-ene-2,5-dione

Cat. No.: B14445184
CAS No.: 77627-56-6
M. Wt: 136.15 g/mol
InChI Key: VEORAWKEARHLIG-UHFFFAOYSA-N
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Description

Bicyclo[420]oct-3-ene-2,5-dione is an organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]oct-3-ene-2,5-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield. The resulting adduct is then subjected to further reactions to produce the desired bicyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-3-ene-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide in an organic solvent.

    Reduction: Zinc dust in acetic acid.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include diketones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction pathway chosen.

Scientific Research Applications

Bicyclo[4.2.0]oct-3-ene-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]oct-3-ene-2,5-dione involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to undergo transformations that are useful in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]oct-3-ene-2,5-dione is unique due to its specific bicyclic structure and the presence of two ketone groups. This combination of features makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds.

Properties

CAS No.

77627-56-6

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

bicyclo[4.2.0]oct-3-ene-2,5-dione

InChI

InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-6H,1-2H2

InChI Key

VEORAWKEARHLIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C(=O)C=CC2=O

Origin of Product

United States

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